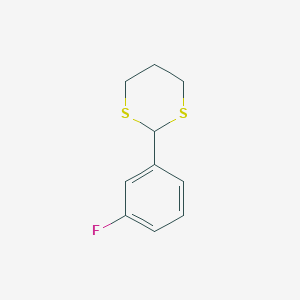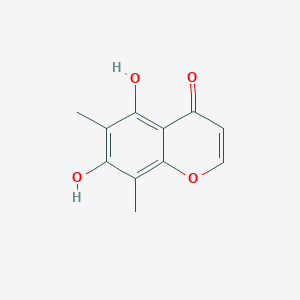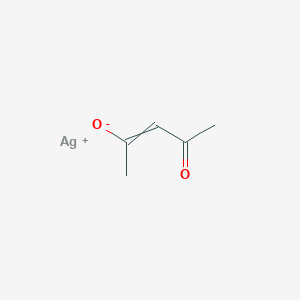
2-(3-Fluorophenyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound features a 1,3-dithiane ring substituted with a 3-fluorophenyl group. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1,3-dithiane typically involves the reaction of 3-fluorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Commonly used acid catalysts include boron trifluoride etherate or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(3-Fluorophenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in organic synthesis. The fluorine atom on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dithiane: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
2-(4-Fluorophenyl)-1,3-dithiane: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
2-(3-Chlorophenyl)-1,3-dithiane: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-(3-Fluorophenyl)-1,3-dithiane is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective substitution or specific interactions are required.
属性
CAS 编号 |
144461-79-0 |
|---|---|
分子式 |
C10H11FS2 |
分子量 |
214.3 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11FS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI 键 |
FFQFYDRRUQYEKL-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)

![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)






![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
